molecular formula C12H11BO2 B15295572 B-[2-(2-Naphthalenyl)ethenyl]boronic Acid

B-[2-(2-Naphthalenyl)ethenyl]boronic Acid

Cat. No.: B15295572
M. Wt: 198.03 g/mol
InChI Key: VBSVPDIULROQSS-BQYQJAHWSA-N
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Description

B-[2-(2-Naphthalenyl)ethenyl]boronic Acid is a boronic acid derivative with the molecular formula C12H11BO2 and a molecular weight of 198.03 g/mol. This compound is an important research chemical used in various scientific fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

B-[2-(2-Naphthalenyl)ethenyl]boronic Acid can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and functional group tolerant, making it a versatile method for synthesizing boronic acids .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

B-[2-(2-Naphthalenyl)ethenyl]boronic Acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide . The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions include boronic esters, borates, and substituted aryl compounds. These products are valuable intermediates in organic synthesis and have applications in various fields .

Scientific Research Applications

B-[2-(2-Naphthalenyl)ethenyl]boronic Acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of B-[2-(2-Naphthalenyl)ethenyl]boronic Acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of sensors and probes for detecting specific molecules.

Comparison with Similar Compounds

Similar Compounds

    B-(7-methyl-2-naphthalenyl)boronic Acid: Similar in structure but with a methyl group at the 7-position.

    B-(2-naphthalenyl)boronic Acid: Lacks the ethenyl group, making it less reactive in certain coupling reactions.

Uniqueness

B-[2-(2-Naphthalenyl)ethenyl]boronic Acid is unique due to its ethenyl group, which enhances its reactivity and versatility in organic synthesis. This compound’s ability to participate in a wide range of chemical reactions makes it a valuable tool in research and industrial applications.

Properties

Molecular Formula

C12H11BO2

Molecular Weight

198.03 g/mol

IUPAC Name

[(E)-2-naphthalen-2-ylethenyl]boronic acid

InChI

InChI=1S/C12H11BO2/c14-13(15)8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-9,14-15H/b8-7+

InChI Key

VBSVPDIULROQSS-BQYQJAHWSA-N

Isomeric SMILES

B(/C=C/C1=CC2=CC=CC=C2C=C1)(O)O

Canonical SMILES

B(C=CC1=CC2=CC=CC=C2C=C1)(O)O

Origin of Product

United States

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